2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a pyrimidinone ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-bromobenzenesulfonyl chloride with 2-mercapto-6-oxo-1,6-dihydropyrimidine under basic conditions to form the sulfonylated pyrimidinone intermediate. This intermediate is then reacted with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyrimidine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structural features make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions of sulfonyl and pyrimidinone-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyrimidinone ring can participate in hydrogen bonding and π-π interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-METHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
- 2-{[5-(4-CHLOROBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
- 2-{[5-(4-NITROBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
Uniqueness
The presence of the bromine atom in 2-{[5-(4-BROMOBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE imparts unique reactivity and potential for further functionalization compared to its analogs. Additionally, the combination of the sulfonyl and pyrimidinone groups provides a distinct set of interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H13BrFN3O4S2 |
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Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H13BrFN3O4S2/c19-11-4-6-14(7-5-11)29(26,27)15-9-21-18(23-17(15)25)28-10-16(24)22-13-3-1-2-12(20)8-13/h1-9H,10H2,(H,22,24)(H,21,23,25) |
InChI Key |
RRKAMVPOGTWMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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